2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide
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Overview
Description
2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide is a complex organic compound that features a tetrazole ring, a quinoline moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,5-dimethylphenylhydrazine with sodium azide under acidic conditions.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the quinoline moiety, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole or quinoline derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used in studies to understand the interaction of tetrazole and quinoline derivatives with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It could affect signaling pathways related to cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide shares similarities with other tetrazole and quinoline derivatives, such as:
Tetrazole Derivatives: Compounds like 5-(2,5-dimethylphenyl)-1H-tetrazole.
Quinoline Derivatives: Compounds like 2-hydroxyquinoline and its various substituted forms
Uniqueness
Structural Uniqueness: The combination of a tetrazole ring, a quinoline moiety, and a sulfanyl linkage in a single molecule is unique and contributes to its distinct chemical and biological properties.
Functional Versatility:
Properties
Molecular Formula |
C22H22N6O2S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-14-8-9-15(2)19(10-14)28-22(24-25-26-28)31-13-21(30)27(3)12-16-11-20(29)23-18-7-5-4-6-17(16)18/h4-11H,12-13H2,1-3H3,(H,23,29) |
InChI Key |
GZTQCXJVWRACPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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